

# CM764: A Technical Guide to its Discovery and Preclinical Development

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**CM764**, chemically identified as [6-acetyl-3-(4-(4-(2-amino-4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one], is a novel small molecule that has garnered interest for its selective modulation of sigma receptors. This document provides a comprehensive overview of the discovery, synthesis, and preclinical development of **CM764**, with a focus on its mechanism of action and effects on cellular metabolism. All quantitative data is presented in structured tables, and detailed methodologies for key experiments are provided. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the compound's characteristics.

## **Discovery and Development History**

**CM764** was developed as a derivative of the parent compound SN79, a known sigma receptor antagonist.[1] The discovery of **CM764** stemmed from structure-activity relationship (SAR) studies aimed at exploring the pharmacological effects of modifications to the SN79 scaffold. Specifically, **CM764** is distinguished from SN79 by the addition of an amine group to the fluorophenyl ring of the piperazine moiety.[1] This modification resulted in a compound with a distinct pharmacological profile, notably its effects on cellular metabolism.

The initial characterization of **CM764** focused on its interaction with sigma-1 and sigma-2 receptors, revealing a higher affinity for the sigma-2 subtype.[1] Subsequent preclinical



investigations have primarily utilized in vitro models, such as the human SK-N-SH neuroblastoma cell line, to elucidate its mechanism of action.[1] To date, there is no publicly available information on any clinical trials involving **CM764**.

# **Physicochemical Properties and Binding Affinity**

**CM764** is a benzoxazolone derivative with the following chemical structure:

Table 1: Physicochemical Properties of CM764

| Property          | Value                                                                                  |
|-------------------|----------------------------------------------------------------------------------------|
| Chemical Name     | 6-acetyl-3-(4-(4-(2-amino-4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one |
| Molecular Formula | C23H27FN4O3                                                                            |
| Molecular Weight  | 426.48 g/mol                                                                           |
| CAS Number        | 1350296-29-5                                                                           |

The binding affinity of **CM764** for sigma-1 and sigma-2 receptors has been determined through radioligand binding competition assays.[1]

Table 2: Binding Affinity of CM764 for Sigma Receptors

| Receptor | K <sub>i</sub> (nM) |
|----------|---------------------|
| Sigma-1  | 86.6 ± 2.8          |
| Sigma-2  | $3.5 \pm 0.9$       |

These results demonstrate that **CM764** is a potent sigma-2 receptor ligand with approximately 25-fold selectivity over the sigma-1 receptor.[1]

# **Mechanism of Action and Pharmacological Effects**



**CM764** exhibits a unique mechanism of action that diverges from typical sigma-2 receptor agonists, which are often associated with the induction of apoptosis.[1] Instead, **CM764** has been shown to stimulate cellular metabolism.[1]

#### **Effects on Cellular Metabolism**

In vitro studies using SK-N-SH neuroblastoma cells have demonstrated that **CM764** treatment leads to:

- Increased MTT Reduction: CM764 induces a dose-dependent increase in the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), an indicator of metabolic activity. This effect is not due to an increase in cell proliferation.[1]
- Increased NAD+/NADH and ATP Levels: Treatment with CM764 results in an elevation of the total NAD+/NADH ratio and ATP levels within the cells.[1]
- Reduced Reactive Oxygen Species (ROS): A significant decrease in basal levels of reactive oxygen species has been observed following CM764 treatment.[1]

These findings suggest that **CM764** modulates mitochondrial function and cellular energy production.

### **Signaling Pathway Involvement**

The metabolic effects of **CM764** are linked to the activation of specific signaling pathways. Notably, **CM764** treatment has been shown to increase the levels of Hypoxia-Inducible Factor  $1\alpha$  (HIF1 $\alpha$ ) and Vascular Endothelial Growth Factor (VEGF).[1] This suggests a role for **CM764** in modulating cellular responses to hypoxic conditions and promoting angiogenesis-related signaling.





Click to download full resolution via product page

**Figure 1:** Proposed signaling pathway of **CM764**.

# **Experimental Protocols Synthesis of CM764**

The synthesis of **CM764** is based on the previously reported synthesis of its parent compound, SN79.[2] The key final step involves the introduction of an amino group to the fluorophenyl ring.

Protocol for Synthesis of SN79 (Parent Compound):[2]

- Acylation of 2(3H)-benzoxazolone: 2(3H)-benzoxazolone is acylated with acetic anhydride in a Friedel-Crafts reaction to yield 6-acetylbenzo[d]oxazol-2(3H)-one.
- Alkylation with 1,4-dibromobutane: The product from step 1 is reacted with 1,4-dibromobutane to introduce a bromomethylene chain.
- Alkylation with 1-(4-fluorophenyl)piperazine: The bromo-intermediate is then alkylated with 1-(4-fluorophenyl)piperazine to produce SN79.

Modification for CM764 Synthesis:



To synthesize **CM764**, the final step is modified by using 1-(2-amino-4-fluorophenyl)piperazine instead of 1-(4-fluorophenyl)piperazine for the alkylation of the bromomethylene intermediate.



Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Sigma-2 Receptors Play a Role in Cellular Metabolism: Stimulation of Glycolytic Hallmarks by CM764 in Human SK-N-SH Neuroblastoma PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Evaluation of 6-Acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one (SN79), a Cocaine Antagonist, in Rodents PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [CM764: A Technical Guide to its Discovery and Preclinical Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15618078#cm764-discovery-and-development-history]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com